rac-(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine-2,3-dione, cis
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Overview
Description
rac-(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine-2,3-dione, cis is a heterocyclic compound that features a fused ring system containing both cyclopentane and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine-2,3-dione, cis typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with hydrazine derivatives, followed by cyclization to form the desired pyrazine ring. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
rac-(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine-2,3-dione, cis undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce more saturated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
rac-(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine-2,3-dione, cis has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of rac-(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine-2,3-dione, cis involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- rac-(4aR,7aS)-octahydrofuro[3,4-b]pyridine
- rac-(4aR,7aS)-6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione
- (4aR,7aS)-octahydrofuro[3,4-b]pyrazine-2,3-dione
Uniqueness
rac-(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine-2,3-dione, cis is unique due to its specific fused ring system and stereochemistry
Properties
Molecular Formula |
C7H10N2O2 |
---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
(4aR,7aS)-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[b]pyrazine-2,3-dione |
InChI |
InChI=1S/C7H10N2O2/c10-6-7(11)9-5-3-1-2-4(5)8-6/h4-5H,1-3H2,(H,8,10)(H,9,11)/t4-,5+ |
InChI Key |
NCCZTCMMKJMYOJ-SYDPRGILSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@H](C1)NC(=O)C(=O)N2 |
Canonical SMILES |
C1CC2C(C1)NC(=O)C(=O)N2 |
Origin of Product |
United States |
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